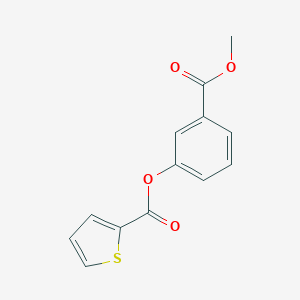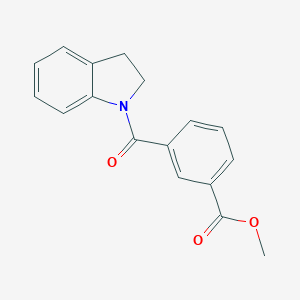![molecular formula C18H19N3OS B250494 N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250494.png)
N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea, also known as PTU, is a chemical compound that has been extensively studied for its various applications in scientific research. PTU is a thiourea derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mecanismo De Acción
N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea works by inhibiting the activity of the enzyme thyroperoxidase, which is involved in the synthesis of thyroid hormones. This inhibition leads to a decrease in the production of thyroid hormones, which can be useful in the treatment of hyperthyroidism. This compound also inhibits the activity of tyrosinase, an enzyme involved in the synthesis of melanin, which can be useful in the treatment of skin disorders such as vitiligo.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects, including the inhibition of thyroid hormone synthesis, the inhibition of melanin synthesis, and the induction of oxidative stress. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea in lab experiments is its well-established mechanism of action and safety profile. This compound has been extensively studied and is widely used in research, making it a reliable tool for many different applications. However, this compound also has limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many potential future directions for research on N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea, including the development of new cancer therapies, the investigation of its anti-inflammatory properties, and the exploration of its potential as a treatment for skin disorders. Other potential areas of research include the development of new synthesis methods for this compound and the investigation of its potential as a tool for studying oxidative stress and cellular function. Overall, this compound is a valuable compound with many potential applications in scientific research.
Métodos De Síntesis
N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea can be synthesized through a multi-step process that involves the reaction of aniline with carbon disulfide to form an intermediate product. This intermediate is then reacted with 4-chloroaniline to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and a thorough understanding of the chemical reactions involved.
Aplicaciones Científicas De Investigación
N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been used in a variety of scientific research applications, including studies of thyroid function, the regulation of melanin synthesis, and the effects of oxidative stress on cellular function. This compound has also been found to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
Propiedades
Fórmula molecular |
C18H19N3OS |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
1-phenyl-3-[4-(pyrrolidine-1-carbonyl)phenyl]thiourea |
InChI |
InChI=1S/C18H19N3OS/c22-17(21-12-4-5-13-21)14-8-10-16(11-9-14)20-18(23)19-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2,(H2,19,20,23) |
Clave InChI |
HMLWHKPYWZNTAP-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
SMILES canónico |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(benzyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250412.png)
![N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250414.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)
![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
![Methyl 3-[(4-fluoroanilino)carbonyl]benzoate](/img/structure/B250425.png)
![Methyl 3-[(2-methoxyanilino)carbonyl]benzoate](/img/structure/B250426.png)
![Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250428.png)
![Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate](/img/structure/B250430.png)

![Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate](/img/structure/B250432.png)
![N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250433.png)
![Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B250434.png)
![Methyl 4-[ethyl(phenyl)carbamoyl]benzoate](/img/structure/B250436.png)
